N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. Additionally, this compound has been shown to have anxiolytic and anti-addictive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of this compound in clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain has shown promise in reducing the frequency and severity of seizures, addiction, and anxiety disorders. Further research is needed to fully understand the potential of this compound and its optimal use in clinical applications.
Méthodes De Synthèse
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then transformed into the final product through various chemical reactions.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(2-methyl-3-furoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. Additionally, this compound has shown promise in the treatment of addiction and anxiety disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14-18(8-12-26-14)20(25)22-10-6-17(7-11-22)23-9-2-3-15(13-23)19(24)21-16-4-5-16/h8,12,15-17H,2-7,9-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEGYKUDFXWSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.